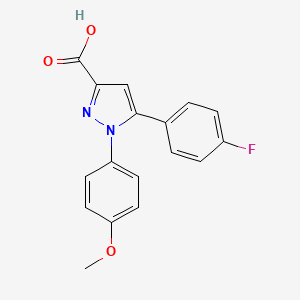

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a fluorophenyl group at position 5, a methoxyphenyl group at position 1, and a carboxylic acid moiety at position 3 (Figure 1). Pyrazole scaffolds are widely studied due to their versatility in medicinal chemistry, particularly in targeting receptors like cannabinoid (CB1/CB2) and enzymes.

Properties

Molecular Formula |

C17H13FN2O3 |

|---|---|

Molecular Weight |

312.29 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C17H13FN2O3/c1-23-14-8-6-13(7-9-14)20-16(10-15(19-20)17(21)22)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,21,22) |

InChI Key |

SSPDXNWSGIOMPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Competing Pathways in Cyclocondensation

- Regioisomer Formation : Improper stoichiometry or excess acetic acid may favor 1,4,5-trisubstituted pyrazoles. Maintaining a 1:1 molar ratio of diketoester to hydrazine suppresses this.

- Byproduct Generation : Incomplete dehydration leads to dihydropyrazole intermediates, remedied by prolonged reflux or molecular sieves.

Ester Hydrolysis Challenges

- Racemization : Chiral centers (if present) require mild conditions (e.g., LiOH vs. NaOH).

- Solvent Selection : Dioxane enhances ester solubility, preventing aggregation during hydrolysis.

Scalability and Industrial Adaptations

Large-Scale Cyclocondensation

Green Chemistry Approaches

- Solvent Recycling : Acetic acid is distilled and reused, reducing waste.

- Microwave Assistance : 30-minute cyclization at 150°C enhances energy efficiency.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).

- Melting Point : 214–216°C (uncorrected).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Knorr Cyclization | 72 | 95 | 12 |

| Microwave-Assisted | 70 | 97 | 0.5 |

| Continuous Flow | 75 | 96 | 4 |

The Knorr method remains the gold standard for laboratory-scale synthesis, while flow chemistry offers advantages for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 3, and 5 (Table 1).

Table 1: Structural and Physicochemical Comparison

*Calculated using molecular formula.

Key Observations:

- Fluorine vs. Fluorine’s electronegativity may enhance dipole interactions without significant metabolic liability .

- Carboxylic Acid vs. Carboxamide : The carboxylic acid at position 3 increases hydrophilicity compared to carboxamide derivatives (e.g., CP-272871), which may limit blood-brain barrier penetration but improve solubility for peripheral targets .

CB1 Receptor Ligands

- SR141716A : A well-characterized CB1 inverse agonist (Ki = 1.98 nM) with 2,4-dichlorophenyl and piperidinylcarboxamide groups. Its high affinity is attributed to halogen bonding and hydrophobic interactions .

- CP-272871 : Features a 4-methoxyphenyl group at position 5 and a 2-chlorophenyl group at position 1. It acts as a CB1 inverse agonist (IC50 = 12 nM), where the methoxy group may enhance π-π interactions with receptor residues .

- Target Compound : The absence of a carboxamide and presence of a carboxylic acid suggests distinct binding modes. Preliminary analogs with carboxylic acids (e.g., 5-(4-MeOPh)-1H-pyrazole-3-carboxylic acid) show moderate CB1 activity, but fluorophenyl substitution could enhance selectivity .

Structural Insights from Imaging Agents

JHU75528 analogs () with 4-iodophenyl or 4-bromophenyl substituents at position 5 are used in PET imaging. The target compound’s 4-fluorophenyl group could serve as a radiofluorination site (e.g., for ¹⁸F labeling), though its carboxylic acid may require masking (e.g., ester prodrugs) for in vivo stability .

Biological Activity

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H14FN3O3

- Molecular Weight : 329.31 g/mol

- CAS Number : 118008-93-8

- LogP : 5.575

Biological Activity Overview

Recent studies have demonstrated that pyrazole derivatives exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound of interest has shown promising results in several assays.

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer properties as it disrupts mitotic processes in cancer cells .

- In vitro studies indicated that it induces apoptosis in various cancer cell lines, including HeLa and A549 cells, with IC50 values ranging from 0.39 µM to 49.85 µM depending on the specific derivative tested .

- Case Studies :

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, likely through the inhibition of COX-2 enzymes, which are often implicated in inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural components:

- The presence of the 4-fluorophenyl and 4-methoxyphenyl groups enhances lipophilicity and potential interactions with biological targets.

- Modifications in these groups can lead to improved potency and selectivity against specific cancer types or inflammatory pathways.

Data Tables

Q & A

Synthetic Route Optimization

Q: What are the recommended synthetic routes for 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized? A: The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with fluorophenyl and methoxyphenyl precursors. Key considerations include:

- Precursor Selection : Ethyl esters (e.g., ethyl pyrazole carboxylates) are common intermediates for hydrolysis to carboxylic acids .

- Catalysis : Acidic or basic conditions (e.g., LiOH in ethanol/water mixtures) for hydrolysis, with yields influenced by reaction time and temperature .

- Purification : Recrystallization from ethanol or methanol improves purity, as seen in analogous pyrazole derivatives .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine + diketones | 70-85% | |

| Hydrolysis | LiOH, ethanol/water, reflux | 73-78% |

Spectroscopic Characterization

Q: What spectroscopic techniques are essential for characterizing this compound? A:

- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl/methoxyphenyl groups) via chemical shifts (e.g., δ ~7.5 ppm for aromatic protons) .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm) and pyrazole ring vibrations (~1600 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 326.3) .

Crystallographic Analysis

Q: How does X-ray crystallography aid in determining the molecular conformation? A: Crystal structure analysis (e.g., using SHELX software) reveals:

- Torsion Angles : Dihedral angles between fluorophenyl and methoxyphenyl groups (e.g., ~30° in similar pyrazoles) .

- Hydrogen Bonding : Carboxylic acid groups form intermolecular bonds, stabilizing crystal packing .

- Software : SHELXL refines atomic positions with R-factors < 0.05 for high-resolution data .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers modify substituents to enhance biological activity? A:

- Fluorine Substitution : Fluorophenyl groups improve metabolic stability and receptor binding affinity .

- Methoxy Position : Para-methoxy enhances electron-donating effects, influencing solubility and target interactions .

- Carboxylic Acid : Critical for hydrogen bonding with enzymatic active sites (e.g., COX-2 inhibition) .

Metabolic Stability Strategies

Q: What strategies improve metabolic stability for in vivo applications? A:

- Isosteric Replacement : Replace labile groups (e.g., esters) with carboxylic acids to resist hydrolysis .

- Deuterium Labeling : Deuterated fluorophenyl groups reduce CYP450-mediated oxidation .

- Prodrug Design : Mask carboxylic acid as ethyl esters for improved bioavailability, activated via enzymatic cleavage .

Data Contradiction Resolution

Q: How can researchers resolve discrepancies in reported biological activities? A:

- Assay Standardization : Use internal standards (e.g., 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid) to normalize bioactivity data .

- Structural Validation : Confirm compound purity via HPLC and crystallography to rule out impurities .

- Dose-Response Curves : Compare EC values across studies to identify outliers .

Computational Docking Studies

Q: Which molecular docking approaches predict target interactions? A:

- Target Selection : Prioritize proteins with pyrazole-binding pockets (e.g., COX-2, carbonic anhydrases) .

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (e.g., ΔG < -8 kcal/mol) .

- Validation : Compare docking poses with crystallographic data (e.g., PDB: 1XT) .

Solubility and Bioavailability

Q: How can researchers assess solubility and bioavailability? A:

- LogP Measurement : Experimental (shake-flask method) or computational (ChemAxon) determination (LogP ~2.5 for similar compounds) .

- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption .

- Salt Formation : Sodium or potassium salts enhance aqueous solubility .

Toxicity Profiling

Q: What in vitro assays evaluate compound safety? A:

- Cytotoxicity : MTT assay on HEK-293 cells (IC > 50 µM indicates low toxicity) .

- hERG Inhibition : Patch-clamp assays to assess cardiac risk .

- Ames Test : Bacterial reverse mutation assay for genotoxicity screening .

Degradation Pathways

Q: How can researchers determine degradation pathways under varying conditions? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.